molecular formula C13H16N2O B362560 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927966-09-4

1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B362560
CAS No.: 927966-09-4
M. Wt: 216.28g/mol
InChI Key: IFPFNXVWUVKXJT-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a tetrahydroquinoline core, a privileged scaffold frequently encountered in biologically active molecules and drugs . The structure is modified with a cyclopropylcarbonyl group at the 1-position and an amine functional group at the 6-position. Substituted tetrahydroquinolines are common in medicinal chemistry and are found in various bioactive compounds . The specific research applications and mechanism of action for this particular analog are areas of active investigation, often explored in the context of designing novel receptor ligands or enzyme inhibitors. Researchers value this compound for its potential use in developing new therapeutic agents and as a key intermediate in complex organic syntheses. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-5-6-12-10(8-11)2-1-7-15(12)13(16)9-3-4-9/h5-6,8-9H,1-4,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPFNXVWUVKXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization of the Tetrahydroquinoline Core

This approach involves constructing the tetrahydroquinoline scaffold first, followed by introducing the cyclopropylcarbonyl group and the amine moiety. A critical challenge lies in avoiding undesired side reactions during acylation or amination steps. For instance, premature acylation of the 6-position amine could necessitate protective group strategies, as evidenced by analogous syntheses of tetrahydroquinoline derivatives.

Modular Assembly via Cyclization

Alternative routes employ cyclization reactions to simultaneously form the tetrahydroquinoline ring and install the cyclopropylcarbonyl group. Such methods often leverage intramolecular acylation or reductive amination, as demonstrated in patents describing related compounds.

Detailed Synthesis Protocols

Step 1: Preparation of 6-Nitroquinoline

The synthesis begins with 6-nitroquinoline, a commercially available precursor. This compound serves as a starting material due to the nitro group’s compatibility with subsequent reduction and acylation steps.

Step 2: Acylation of the Quinoline Nitrogen

The quinoline nitrogen is acylated using cyclopropanecarbonyl chloride in the presence of a coupling agent. A representative procedure from patent US9493419 involves:

  • Reagents : Cyclopropanecarbonyl chloride (1.2 equiv), HBTU (1.5 equiv), triethylamine (3.0 equiv).

  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

  • Yield : 78% after silica gel chromatography.

Step 3: Hydrogenation to Tetrahydroquinoline

The acylated quinoline undergoes catalytic hydrogenation to yield the tetrahydroquinoline intermediate. Key parameters include:

  • Catalyst : 10% Pd/C (0.1 equiv).

  • Conditions : 100 bar H₂, acetic acid solvent, 20 hours.

  • Yield : 85%.

Step 4: Reduction of the Nitro Group

The nitro group at the 6-position is reduced to an amine using hydrogenation or alternative methods:

  • Catalyst : Raney Ni (0.2 equiv).

  • Conditions : Ethanol, 50°C, 6 hours.

  • Yield : 92%.

Critical Analysis : This method offers high yields but requires careful control of hydrogenation conditions to prevent over-reduction or deacylation.

Step 1: Synthesis of Keto-Amine Intermediate

A keto-amine precursor is prepared by reacting 6-aminobenzaldehyde with cyclopropanecarbonyl chloride.

Step 2: Reductive Cyclization

The intermediate undergoes reductive cyclization using sodium cyanoborohydride:

  • Reagents : NaBH₃CN (2.0 equiv), acetic acid.

  • Conditions : Methanol, reflux, 8 hours.

  • Yield : 68%.

Advantages : This one-pot method simplifies purification but struggles with regioselectivity in larger-scale reactions.

Comparative Evaluation of Methods

MethodKey StepsYield (%)Purity (%)Scalability
AHydrogenation-Acylation78–92≥95High
BReductive Cyclization6890Moderate

Method A is favored for industrial applications due to superior yields and scalability, whereas Method B is advantageous for rapid library synthesis.

Mechanistic Insights and Optimization

Acylation Kinetics

The acylation step in Method A follows second-order kinetics, with rate constants highly dependent on the electron-withdrawing nature of the quinoline nitrogen. Substituents at the 6-position (e.g., nitro groups) slightly decelerate the reaction due to steric hindrance.

Hydrogenation Selectivity

Industrial-Scale Considerations

Solvent Selection

  • Preferred Solvents : Dichloromethane (acylation), acetic acid (hydrogenation).

  • Cost Analysis : Acetic acid offers a 30% cost reduction compared to THF in hydrogenation steps.

Waste Management

Silica gel chromatography generates significant solid waste. Recent patents propose alternative purification via crystallization using hexane/ethyl acetate mixtures, reducing solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is being explored for its potential in drug development. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents: Preliminary studies suggest it may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.
  • Antimicrobial Activity: The compound has shown promise in inhibiting the growth of certain bacterial strains.

Biological Studies

The compound's interactions with biological systems are under investigation for potential therapeutic effects:

  • Mechanism of Action: Research indicates that it may bind to specific enzymes or receptors, leading to altered cellular responses. Understanding these pathways is crucial for developing targeted therapies .

Materials Science

In materials science, this compound has been utilized in the development of organic solar cells:

  • Fluorescence Properties: A derivative synthesized from this compound demonstrated enhanced fluorescence in solid-state applications compared to solutions. This property is beneficial for optoelectronic devices.

Data Table: Comparison of Related Compounds

Compound NameStructure TypeKey Features
This compoundTetrahydroquinolineCyclopropylcarbonyl substituent enhances reactivity
1,2,3,4-Tetrahydroquinolin-6-amineTetrahydroquinolineLacks carbonyl substituent; simpler structure
6-AminoquinolineQuinolineContains an amino group; used in dye production

This table illustrates how the unique cyclopropylcarbonyl group in this compound differentiates it from structurally similar compounds.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound reported significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis mediated by caspase activation pathways. Further research is required to elucidate specific molecular targets .

Case Study 2: Organic Solar Cells

In a recent experiment involving organic solar cells synthesized using this compound as a precursor, researchers noted an efficiency of approximately 2.26%. The stability of the device was attributed to the unique electronic properties imparted by the cyclopropylcarbonyl group.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine with similar tetrahydroquinoline derivatives, focusing on substituent effects, synthetic yields, spectral data, and molecular properties.

Substituent Diversity and Molecular Properties
Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclopropylcarbonyl C₁₃H₁₆N₂O 216.28 Rigid cyclopropane ring; potential for enhanced metabolic stability
1-(3-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine 3-(Pyrrolidin-1-yl)propyl C₁₆H₂₅N₃ 259.40 Flexible alkyl chain with a tertiary amine; higher solubility in polar media
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine (4-Chlorophenyl)methyl C₁₆H₁₇ClN₂ 284.78 Aromatic chlorophenyl group; increased lipophilicity
N-(1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 2-(Diethylamino)ethyl + thiophene C₂₀H₂₉N₄S 357.54 Bulky carboximidamide group; potential for π-π interactions

Key Observations :

  • The cyclopropylcarbonyl group in the target compound introduces a compact, electron-withdrawing moiety, which may reduce metabolic oxidation compared to alkylamine substituents (e.g., pyrrolidinylpropyl) .
  • Carboximidamide derivatives (e.g., compound 50 ) exhibit higher molecular complexity and hydrogen-bonding capacity, which could improve target binding but reduce solubility.

Key Observations :

  • High yields (e.g., 92.2% for compound 48a ) are achieved with reductive amination, while carboximidamide synthesis (e.g., 50) shows moderate yields (69.4%) due to steric hindrance.
  • The target compound’s cyclopropylcarbonyl group would likely require acylation steps, which may involve lower yields compared to alkylation or reductive amination .
Spectral and Structural Data
Compound ¹H NMR Shifts (δ, ppm) ESI-MS (m/z) Notable Features
1-(3-(Dimethylamino)propyl)-...-6-amine (48a) 6.20–6.37 (m, 3H, aromatic); 2.11 (s, 6H, N(CH₃)₂) 234 (MH⁺) Aromatic protons and dimethylamino group confirmed
1-[(4-Chlorophenyl)methyl]-...-6-amine N/A N/A SMILES: C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=C(C=C3)Cl
N-(1-(3-(Dimethylamino)propyl)-...-carboximidamide (52) 7.67 (d, J = 3 Hz, thiophene); 3.24–3.17 (m, 4H) 347 (MH⁺) Thiophene protons and dimethylaminopropyl chain resolved

Key Observations :

  • The target compound’s ¹H NMR would likely show cyclopropane-related peaks (e.g., δ 1.0–1.5 ppm for cyclopropyl CH₂) and a carbonyl signal (δ ~165–175 ppm in ¹³C NMR).
  • MS data for analogs (e.g., 234 m/z for 48a ) align with their molecular formulas, suggesting reliable structural confirmation methods.

Biological Activity

1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 927966-09-4) is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula: C13H16N2O
  • Molecular Weight: 216.28 g/mol
  • IUPAC Name: (6-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone
  • SMILES Notation: NC(=O)C1=CC2=C(C=C1)N(C(=C2)C(C)C)C(C)C

The presence of the cyclopropylcarbonyl group enhances the compound's unique chemical properties, making it a subject of interest in various scientific research fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies show effective inhibition of growth for Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialE. coli12.5Disruption of cell membrane
AnticancerMCF-7 (breast cancer)15.0Induction of apoptosis
AnticancerA549 (lung cancer)20.0Cell cycle arrest at G2/M phase

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Binding: It can bind to cellular receptors that regulate apoptosis and cell growth.
  • Oxidative Stress Induction: Increased levels of reactive oxygen species (ROS) are observed in treated cells, leading to oxidative damage.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives, including this compound. The compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A study conducted at a leading cancer research institute investigated the effects of this compound on breast cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine and its intermediates?

The synthesis typically involves reductive amination or nucleophilic substitution to functionalize the tetrahydroquinoline core. For example:

  • Cyclopropane incorporation : Cyclopropylcarbonyl groups are introduced via coupling reactions using cyclopropane-containing reagents (e.g., cyclopropanecarboxylic acid derivatives) under acidic or basic conditions .
  • Amine functionalization : The 6-amino group is often protected during synthesis (e.g., nitro intermediates reduced catalytically with Pd/C and H₂ or chemically with LiAlH₄) .
  • Key reagents : Sodium triacetoxyborohydride (STAB) is used for reductive amination, while anhydrous THF and LiAlH₄ are employed for ketone-to-amine reductions .

Q. How are intermediates and final compounds purified and characterized in this class of molecules?

  • Purification : Flash chromatography (e.g., Biotage systems) with gradients of ethyl acetate/hexane or methanol/dichloromethane is standard. Preparative HPLC may be used for polar derivatives .
  • Characterization :
    • ¹H NMR : Aromatic protons (δ 6.3–6.6 ppm), cyclopropyl protons (δ 1.0–2.3 ppm), and amine protons (broad signals at δ 3.0–5.0 ppm) confirm structural motifs .
    • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 248.2 [M + 1]⁺) validate molecular weight .

Q. What safety considerations are critical during synthesis and handling?

  • Reducing agents : LiAlH₄ requires strict anhydrous conditions and careful quenching with NaOH to avoid exothermic reactions .
  • Toxic intermediates : Nitro precursors (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) necessitate fume hood use and personal protective equipment (PPE) .
  • Storage : Compounds are stored under argon at –20°C to prevent oxidation or decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination or cyclopropane functionalization be addressed?

  • Fluorination : Deoxyfluorination agents (e.g., XtalFluor-E) or directed ortho-metalation (DoM) strategies ensure precise positioning of fluorine atoms on the tetrahydroquinoline scaffold .
  • Cyclopropane stability : Steric effects and ring strain are minimized by using electron-withdrawing groups (e.g., carbonyl) to stabilize the cyclopropyl moiety during coupling reactions .

Q. What methodologies resolve contradictions in biological activity data across structurally similar analogs?

  • SAR studies : Systematic variation of substituents (e.g., dimethylamino vs. diethylamino groups) clarifies contributions to receptor binding or solubility. For example, replacing dimethylamino with bulkier diethylamino groups in analogs reduces metabolic instability but may lower potency .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) correlate steric/electronic properties of the cyclopropylcarbonyl group with target affinity .

Q. How are desfluoro byproducts or other impurities identified and mitigated during synthesis?

  • Impurity profiling : LC-MS and ¹⁹F NMR detect desfluoro byproducts (e.g., 1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) arising from incomplete fluorination .
  • Optimization : Adjusting reaction temperature (e.g., <0°C for fluorination) or using excess fluorinating agents (e.g., Selectfluor) minimizes side reactions .

Q. What strategies improve yields in multi-step syntheses of 1,2,3,4-tetrahydroquinoline derivatives?

  • Reduction steps : Catalytic hydrogenation (Pd/C, H₂) for nitro-to-amine conversion achieves higher yields (~90%) compared to chemical reductants like LiAlH₄ (~50–70%) .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during cyclopropane coupling, enabling higher purity post-deprotection .

Q. How is the biological activity of derivatives evaluated in early-stage research?

  • In vitro assays : Compounds are screened against target enzymes (e.g., kinases) using fluorescence polarization or radioactive binding assays. IC₅₀ values are calculated from dose-response curves .
  • ADME profiling : Microsomal stability (e.g., human liver microsomes) and LogP measurements (via HPLC) prioritize derivatives with favorable pharmacokinetic properties .

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